molecular formula C20H21N5O3S B11987023 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide CAS No. 308096-07-3

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide

Cat. No.: B11987023
CAS No.: 308096-07-3
M. Wt: 411.5 g/mol
InChI Key: AEKLHLOFLZXLEF-DIULEBGUSA-N
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Description

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a furan ring, and a hydrazide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole with a suitable sulfanylating agent.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with 3-(2-furyl)-2-propenal.

    Formation of the Hydrazide Group: The final step involves the reaction of the intermediate with acetohydrazide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is often synthesized in research laboratories for specific applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the triazole or hydrazide groups.

Scientific Research Applications

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
  • 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the triazole and furan rings, along with the hydrazide group, makes it a versatile compound for various applications.

Properties

CAS No.

308096-07-3

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-3-25-19(15-8-10-16(27-2)11-9-15)23-24-20(25)29-14-18(26)22-21-12-4-6-17-7-5-13-28-17/h4-13H,3,14H2,1-2H3,(H,22,26)/b6-4+,21-12+

InChI Key

AEKLHLOFLZXLEF-DIULEBGUSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C=C/C2=CC=CO2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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